

RGB-286147: A Technical Guide to its Kinase Targets and Binding Affinities

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Compound of Interest

Compound Name: RGB-286147

Cat. No.: B1679313

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Introduction

RGB-286147 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).^[1] Extensive research has demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the target kinases of **RGB-286147**, its binding affinities, and the experimental methodologies used to characterize its activity.

Target Kinases and Binding Affinity

RGB-286147 exhibits inhibitory activity against a range of CDKs and CRKs, with IC₅₀ values spanning from the low nanomolar to sub-micromolar range. The compound is particularly potent against CDK2/CycE, CDK3/E, CDK5/p35, CDK7/H/MAT1, and CDK9.^[2] It displays weaker activity against CDK4/D1, CDK6/D3, and GSK-3 β .^[2]

The primary targets of **RGB-286147** were identified through extensive yeast three-hybrid (Y3H)-based proteome and kinome scanning. This unbiased approach revealed CDK1, CDK2, CDK3, CDK5, CDK7, CDK9, and the less characterized CDK-related kinases p42/CCRK, PCTK1/3, and PFTK1 as the predominant targets.

Table 1: In Vitro Kinase Inhibitory Activity of **RGB-286147**

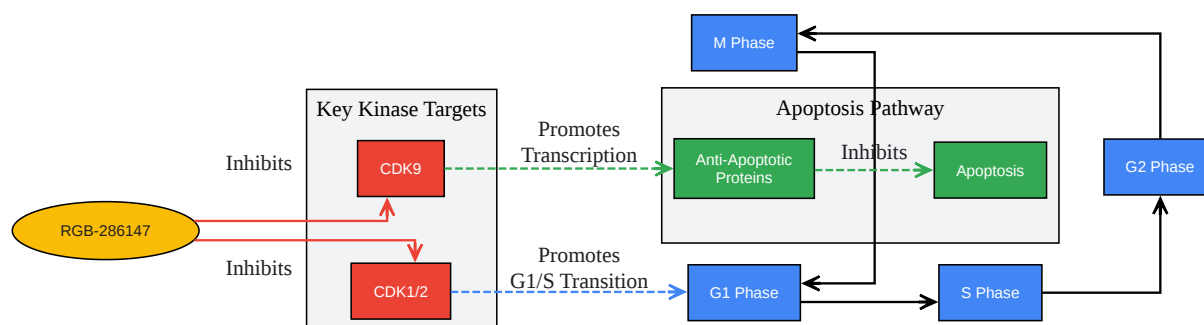
Kinase Target	IC50 (nM)
CDK1/CycB	48
CDK2/CycE	15
CDK3/E	9
CDK4/D1	839
CDK5/p35	10
CDK6/D3	282
CDK7/H/MAT1	71
CDK9	9
GSK-3 β	754

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)

Signaling Pathways

RGB-286147 exerts its anti-tumor effects by targeting key regulators of the cell cycle and transcription. By inhibiting various CDKs, it disrupts the normal progression of the cell cycle, leading to arrest, and in many cases, apoptosis.

The inhibition of CDK1 and CDK2 is crucial for its effect on cell cycle progression, primarily causing a G1 phase arrest.[\[1\]](#) The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins, thereby promoting programmed cell death.



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Figure 1: Simplified signaling pathway of **RGB-286147** action.

Experimental Protocols

Disclaimer: The following experimental protocols are generalized procedures based on common laboratory practices. The specific protocols used in the primary research characterizing **RGB-286147** were not available in the public domain at the time of this writing. Researchers should refer to the original publications for precise experimental details if they become accessible.

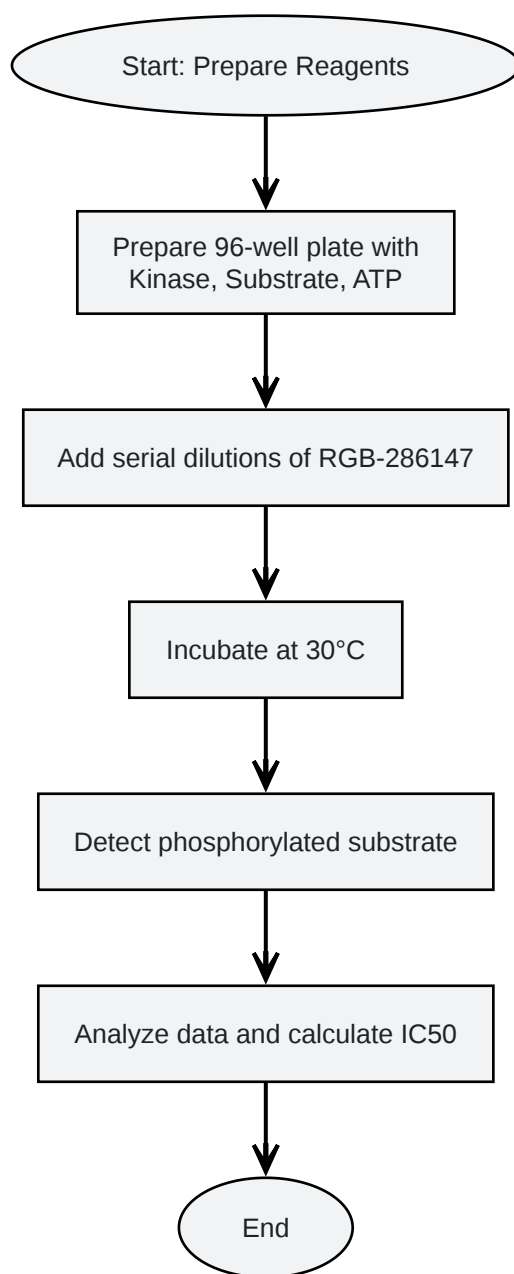
In Vitro Kinase Inhibition Assay

This assay is used to determine the concentration of **RGB-286147** that inhibits 50% of the activity (IC50) of a target kinase.

Methodology:

- **Reaction Setup:** Kinase reactions are typically performed in a 96-well or 384-well plate format. Each well contains the purified recombinant kinase, a specific peptide substrate, and ATP in a buffered solution.
- **Inhibitor Addition:** A serial dilution of **RGB-286147** is added to the wells. A control with no inhibitor is included.

- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
- Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
 - Radiometric Assay: Using ^{32}P -labeled ATP and measuring the incorporation of the radiolabel into the substrate.
 - Fluorescence/Luminescence-based Assays: Using antibodies that specifically recognize the phosphorylated substrate or assays that measure ATP depletion.
- Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.



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Figure 2: General workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

- Cell Seeding: Cancer cell lines (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of **RGB-286147** for a specified duration (e.g., 24, 48, 72 hours).
- Reagent Addition:
 - MTT Assay: MTT reagent is added, which is converted to formazan crystals by metabolically active cells. The crystals are then dissolved in a solubilization buffer.
 - CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added, which generates a luminescent signal proportional to the amount of ATP present.
- Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
- Data Analysis: Cell viability is expressed as a percentage of the untreated control, and GI50 (concentration for 50% growth inhibition) values are calculated.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Methodology:

- Cell Treatment: Cells are treated with **RGB-286147** or a vehicle control for a defined period.
- Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
- Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
- Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA.

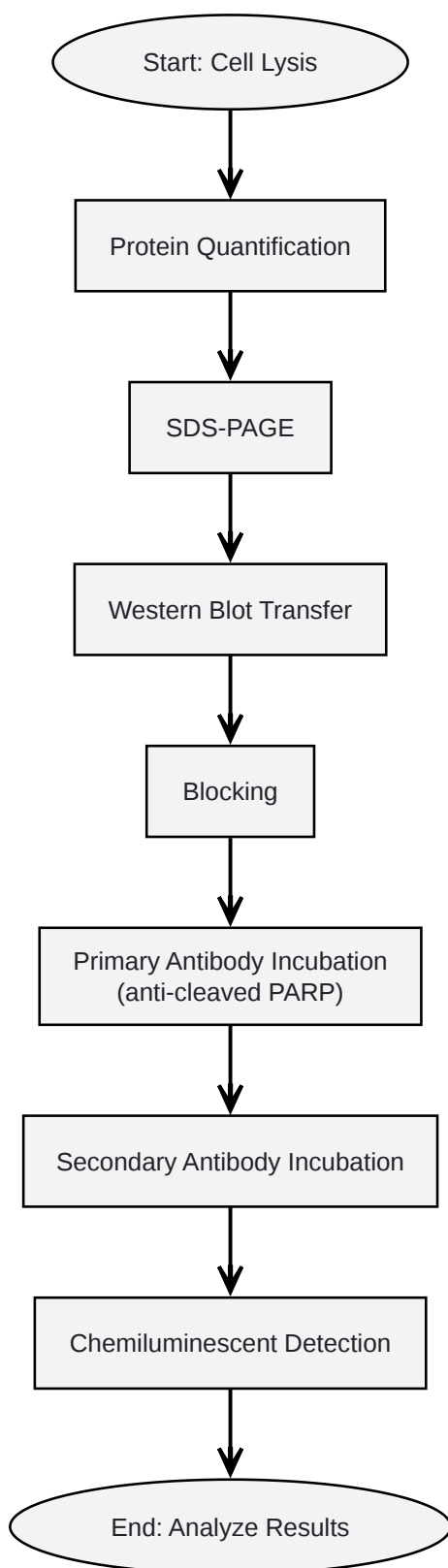
- **Data Analysis:** The data is analyzed to generate a histogram showing the distribution of cells in G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Apoptosis Detection by PARP Cleavage (Western Blot)

Cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.

Methodology:

- **Cell Lysis:** Cells treated with **RGB-286147** are lysed to extract total protein.
- **Protein Quantification:** The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Western Blotting:** The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- **Immunodetection:** The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
- **Visualization:** The signal is visualized using a chemiluminescent substrate and an imaging system. The presence of the cleaved PARP fragment indicates apoptosis.



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Figure 3: Standard workflow for Western Blot analysis of PARP cleavage.

Conclusion

RGB-286147 is a potent inhibitor of multiple CDKs and CRKs, demonstrating significant anti-proliferative and pro-apoptotic activity in cancer cells. Its well-defined target profile and mechanism of action make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biological effects of this and similar kinase inhibitors.

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